(R)-(-)-Mephenytoin is an enantiomer of the anticonvulsant drug mephenytoin, which exists as a racemic mixture of (R)-(-)-mephenytoin and (S)-(+)-mephenytoin. [] Mephenytoin is primarily metabolized by the cytochrome P450 enzyme CYP2C19. [] (R)-(-)-Mephenytoin is of particular interest in scientific research due to the significant differences in its metabolism compared to its enantiomeric counterpart, (S)-(+)-mephenytoin. This difference is attributed to the stereospecificity of the CYP2C19 enzyme, which preferentially metabolizes the (S)-(+)-enantiomer. [] As a result, (R)-(-)-mephenytoin accumulates in the body and is eliminated at a much slower rate. []
Molecular Structure Analysis
(R)-(-)-mephenytoin is an enantiomer of mephenytoin. Mephenytoin's chemical name is 5-ethyl-3-methyl-5-phenyl-imidazolidine-2,4-dione. [] It has a chiral center at the 5 position of the imidazolidine ring. The molecular structure of (R)-(-)-mephenytoin is the mirror image of (S)-(+)-mephenytoin. Detailed structural analysis, including bond lengths and angles, can be determined through various spectroscopic techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
The primary metabolic reaction of (R)-(-)-mephenytoin in humans is N-demethylation, which produces phenylethylhydantoin (PEH). [] This reaction is not as significantly impacted by the CYP2C19 polymorphism as the 4'-hydroxylation of (S)-(+)-mephenytoin. []
Applications
CYP2C19 Polymorphism: (R)-(-)-mephenytoin serves as a valuable tool for studying the CYP2C19 polymorphism, which affects the metabolism of a variety of drugs. [, , ] Researchers utilize the differential metabolism of (R)-(-)-mephenytoin and (S)-(+)-mephenytoin to identify individuals with deficient CYP2C19 activity (poor metabolizers). [] These individuals are at increased risk of adverse drug reactions or therapeutic failure with drugs primarily metabolized by CYP2C19. [, ]
Drug Metabolism Studies: The metabolism of (R)-(-)-mephenytoin provides insights into the stereospecificity of drug-metabolizing enzymes, particularly CYP2C19. [, ] By comparing the pharmacokinetic profiles of both enantiomers, researchers can gain a better understanding of how stereochemistry influences drug metabolism. []
Comparative Pharmacology: (R)-(-)-mephenytoin has been used to investigate species differences in drug metabolism. [] For example, studies have revealed that the stereoselective metabolism of mephenytoin varies significantly between rats and humans. []
Related Compounds
(S)-(+)-Mephenytoin
Compound Description: (S)-(+)-Mephenytoin is the enantiomer of (R)-(-)-Mephenytoin. It is primarily metabolized by the cytochrome P450 enzyme CYP2C19, undergoing stereoselective 4'-hydroxylation to form 4'-hydroxymephenytoin. This metabolic pathway is significantly less active for (R)-(-)-Mephenytoin. [, , , , , ]
Relevance: (S)-(+)-Mephenytoin is crucial in understanding the stereoselective metabolism of mephenytoin. Polymorphisms in the CYP2C19 gene can lead to significant differences in the metabolism of the two enantiomers. This has important implications for drug efficacy and safety, as individuals deficient in CYP2C19 activity may experience significantly different pharmacokinetic profiles for (R)-(-)-Mephenytoin and (S)-(+)-Mephenytoin. [, , , , , ]
4'-Hydroxymephenytoin
Compound Description: 4'-Hydroxymephenytoin is the major metabolite of (S)-(+)-Mephenytoin, formed via 4'-hydroxylation primarily by the cytochrome P450 enzyme CYP2C19. [, , , , , , ]
Relevance: The formation of 4'-hydroxymephenytoin from (S)-(+)-Mephenytoin serves as a marker for CYP2C19 activity. Measuring the urinary ratio of (S)-(+)-Mephenytoin to (R)-(-)-Mephenytoin and the amount of 4'-hydroxymephenytoin excreted provides insight into an individual's CYP2C19 phenotype. This is valuable for predicting individual responses to drugs metabolized by this enzyme. [, , ] Conversely, the formation of this metabolite from (R)-(-)-Mephenytoin is significantly lower due to the stereoselectivity of CYP2C19. [, ]
Phenylethylhydantoin (PEH)
Compound Description: Phenylethylhydantoin (PEH) is a metabolite of both (R)-(-)-Mephenytoin and (S)-(+)-Mephenytoin, produced via N-demethylation. []
Nirvanol
Compound Description: Nirvanol is a minor metabolite of both (R)-(-)-Mephenytoin and (S)-(+)-Mephenytoin. []
Relevance: Similar to PEH, the formation of nirvanol from mephenytoin also exhibits stereoselectivity. This further emphasizes the influence of stereochemistry on the metabolism of (R)-(-)-Mephenytoin and its related compounds. []
Debrisoquine
Compound Description: Debrisoquine is a drug used as a probe for CYP2D6 activity. It undergoes hydroxylation to 4-hydroxydebrisoquine, primarily by CYP2D6. [, , , , , ]
Sparteine
Compound Description: Sparteine, like debrisoquine, serves as a probe drug for CYP2D6 activity, primarily undergoing metabolism via this enzyme. [, , ]
Relevance: Similar to debrisoquine, sparteine's relevance lies in its use as a probe drug for CYP2D6, often studied alongside mephenytoin for CYP2C19 phenotyping. This parallel investigation helps understand individual variations in drug response due to genetic polymorphisms in these enzymes, providing a broader context for (R)-(-)-Mephenytoin metabolism. [, , ]
Proguanil
Compound Description: Proguanil, an antimalarial prodrug, is metabolized to its active metabolite cycloguanil. This conversion is influenced by CYP2C19 activity, making it a relevant probe substrate for this enzyme. [, ]
Relevance: Studies using proguanil alongside (R)-(-)-Mephenytoin, specifically investigating the urinary metabolic ratios, show a correlation in their metabolism. This suggests a shared metabolic pathway, primarily involving CYP2C19, and highlights how (R)-(-)-Mephenytoin phenotype may predict proguanil metabolism and efficacy. [, ]
Tolbutamide
Compound Description: Tolbutamide, a drug used to treat type 2 diabetes, is primarily metabolized by CYP2C9, although CYP2C19 can also contribute to its metabolism. []
Bufuralol
Compound Description: Bufuralol is a beta-blocker used as a probe drug for CYP2D6 activity. It exhibits stereoselective metabolism, with the (+)-enantiomer preferentially metabolized by CYP2D6. []
Relevance: Although structurally dissimilar to (R)-(-)-Mephenytoin, bufuralol, similar to other probe drugs, provides a comparative framework for understanding genetic polymorphisms in drug metabolism. Both bufuralol and mephenytoin highlight the significance of stereoselectivity in drug metabolism and the influence of genetic factors on the function of specific CYP enzymes, like CYP2D6 and CYP2C19, which impact individual drug responses. []
Hexobarbital
Compound Description: Hexobarbital is a barbiturate drug that undergoes stereoselective metabolism, with its metabolism influenced by CYP2C19. [, ]
Relevance: Similar to (R)-(-)-Mephenytoin, hexobarbital displays stereoselective metabolism, and research reveals a correlation between the content of CYP2C19 and the metabolism of both compounds. This suggests that variations in CYP2C19 activity can significantly impact the disposition and elimination of both drugs. Therefore, studying hexobarbital metabolism alongside (R)-(-)-Mephenytoin enhances understanding of the impact of CYP2C19 polymorphism on drug response variability. [, ]
Omeprazole
Compound Description: Omeprazole is a proton pump inhibitor primarily metabolized by CYP2C19, with its 5'-hydroxylation serving as a marker for this enzyme's activity. [, , ]
Relevance: Omeprazole's metabolism is significantly impacted by CYP2C19 activity, similar to (R)-(-)-Mephenytoin. Research shows a correlation between omeprazole metabolic ratios and (R)-(-)-Mephenytoin hydroxylation, indicating a shared metabolic pathway. This shared pathway suggests that individuals with CYP2C19 polymorphisms may experience altered responses to both drugs, highlighting the clinical relevance of CYP2C19 phenotyping in personalized medicine. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.